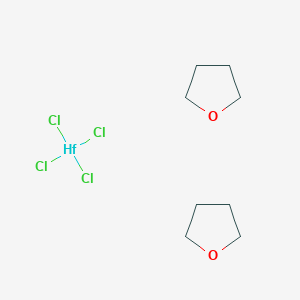

Oxolane;tetrachlorohafnium

Description

Overview of Lewis Acidity in Group 4 Metal Halides and Adduct Formation

The halides of Group 4 metals (Titanium, Zirconium, and Hafnium), with the general formula MX₄, are potent Lewis acids. wikipedia.org This acidity arises from the electron-deficient nature of the central metal atom, which possesses accessible, low-energy d-orbitals that can readily accept electron pairs from Lewis bases. In the solid state, hafnium(IV) chloride (HfCl₄) exists as a polymer where each hafnium center is octahedrally coordinated, featuring four bridging and two terminal chloride ligands. wikipedia.org This polymeric structure is broken down upon reaction with Lewis bases, such as oxygen-donor ligands, to form discrete molecular adducts. wikipedia.org

The Lewis acidity within Group 4 tetrachlorides generally follows the trend TiCl₄ > ZrCl₄ ≈ HfCl₄. chemrxiv.orgnih.gov While TiCl₄ is a stronger Lewis acid, ZrCl₄ and HfCl₄ exhibit very similar acidic properties, a consequence of the lanthanide contraction which results in nearly identical ionic radii and chemical behavior for zirconium and hafnium. wikipedia.org Their reaction with Lewis bases, like ethers, leads to the formation of stable, soluble adducts, typically with a 1:2 stoichiometry, such as MCl₄L₂. chemrxiv.org This process is crucial as the parent halide, HfCl₄, is a solid polymer, and its dissolution in non-coordinating solvents is difficult. The formation of these adducts renders the metal center soluble in common organic solvents, thereby greatly enhancing its utility in synthesis. wikipedia.orgwikipedia.org

These adducts are themselves subject to further reactions. For instance, the coordinated ligands can be displaced by stronger Lewis bases or react with various nucleophiles. rsc.org This reactivity makes Lewis acid-base adducts of Group 4 halides fundamental starting materials in areas ranging from the synthesis of organometallic compounds and coordination polymers to the preparation of advanced materials like metal oxide nanocrystals. wikipedia.orgnih.gov

Significance of Tetrahydrofuran (B95107) (Oxolane) as a Coordinating Solvent and Ligand in Hafnium Chemistry

Tetrahydrofuran (THF), systematically named oxolane, is a cyclic ether that serves as an exemplary oxygen-donor ligand in the coordination chemistry of hafnium. wikipedia.org As a Lewis base, the oxygen atom in the THF molecule donates a pair of electrons to the electron-deficient hafnium(IV) center. This interaction is strong enough to cleave the chloride bridges in the polymeric structure of solid HfCl₄, resulting in the formation of the monomeric complex HfCl₄(THF)₂. wikipedia.org

The reaction is as follows: HfCl₄ (solid polymer) + 2 OC₄H₈ (THF) → HfCl₄(OC₄H₈)₂ (soluble monomeric complex) wikipedia.org

The significance of HfCl₄(THF)₂ is multifaceted:

Solubility and Reactivity : It is readily soluble in organic solvents, a property not shared by the parent HfCl₄. This solubility makes it an exceptionally useful and reactive starting material for a wide range of homogeneous reactions. wikipedia.orgwikipedia.org It is a key precursor for preparing most hafnium organometallic compounds. wikipedia.org

Controlled Stoichiometry : The formation of a discrete 1:2 adduct allows for precise stoichiometric control in subsequent reactions. researchgate.net

Versatile Precursor : HfCl₄(THF)₂ is a gateway to a vast number of other hafnium complexes through ligand exchange or salt metathesis reactions. wikipedia.orgubc.caresearchgate.net For example, it reacts with Grignard reagents to form organohafnium compounds and with sodium cyclopentadienide (B1229720) to yield hafnocene dichloride. wikipedia.org It is also used in the synthesis of hafnium alkoxides and various porphyrin complexes. wikipedia.orgnih.gov

Structural Platform : The HfCl₄(THF)₂ complex provides a stable, well-defined coordination environment around the hafnium center. X-ray crystallography has confirmed that the complex adopts a cis-octahedral geometry, where the two THF ligands are situated adjacent to one another. rsc.org This contrasts with some other adducts where steric bulk may favor a trans configuration. chemrxiv.org

The THF ligands in HfCl₄(THF)₂ are considered weakly coordinating and can be quantitatively displaced by stronger Lewis bases, such as phosphine (B1218219) oxides, which further highlights its utility as a synthetic intermediate. rsc.org

Historical Context and Evolution of Research on Oxolane;tetrachlorohafnium and Related Complexes

The study of hafnium chemistry began shortly after its discovery in 1923 by Dirk Coster and George de Hevesy in Copenhagen. chemistrycool.comwikipedia.orgbritannica.com The element was named after "Hafnia," the Latin name for the city. wikipedia.org For decades, research into hafnium often paralleled that of zirconium due to their remarkable chemical similarity, a major challenge in their initial separation. wikipedia.orgbritannica.com The development of efficient separation techniques, such as ion-exchange and solvent-extraction, was crucial for obtaining pure hafnium compounds for detailed study. britannica.com

It has long been established that dissolving Group 4 metal tetrachlorides (MCl₄) in THF results in the formation of 1:2 monomeric complexes. researchgate.net The synthesis of HfCl₄(THF)₂ provided chemists with a convenient, soluble, and anhydrous source of hafnium(IV) chloride for non-aqueous chemistry. wikipedia.org Early research focused on the synthesis and fundamental reactivity of these adducts, establishing them as key starting materials. wikipedia.org

In recent years, research has evolved to include more detailed structural and spectroscopic characterization, as well as applications in advanced materials and catalysis. Single-crystal X-ray diffraction studies have precisely determined the molecular structure of HfCl₄(THF)₂, confirming its cis-octahedral geometry. rsc.org Spectroscopic techniques, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to study the bonding and behavior of the complex in solution and the solid state. researchgate.netresearchgate.net The complex HfCl₄(THF)₂ continues to be a central compound in contemporary research, serving as a precursor for sophisticated materials including metal-organic frameworks, specialized catalysts for olefin polymerization, and as a dopant source in the fabrication of semiconductor devices. researchgate.netrsc.orgamericanelements.com

Data Tables

Table 1: Selected Crystallographic Data for cis-HfCl₄(THF)₂ This table presents key bond lengths and angles, illustrating the distorted octahedral geometry of the complex. Data is derived from crystallographic studies.

| Parameter | Value |

| Hf-Cl bond length (avg.) | ~2.42 Å |

| Hf-O bond length (avg.) | ~2.23 Å |

| Cl-Hf-Cl angle | Varies, ~90° to ~170° |

| O-Hf-O angle | ~80° - 85° |

| Cl-Hf-O angle | Varies, ~85° to ~95° |

| Crystal System | Monoclinic |

| Space Group | C2/c |

Note: Specific values can vary slightly between different crystallographic reports. The geometry is described as cis-octahedral. rsc.org

Table 2: Spectroscopic Data for HfCl₄(THF)₂ This table provides characteristic spectroscopic signatures used for the identification and characterization of the complex.

| Spectroscopic Technique | Feature | Wavenumber/Chemical Shift |

| Infrared (IR) Spectroscopy | Hf-Cl stretching vibrations | ~333 cm⁻¹ |

| Raman Spectroscopy | Symmetric Hf-Cl stretch | ~340 cm⁻¹ |

| ¹³C NMR Spectroscopy | Coordinated THF (α-carbons) | ~72 ppm |

| ¹³C NMR Spectroscopy | Coordinated THF (β-carbons) | ~25 ppm |

| ³¹P NMR Spectroscopy (of TOPO adduct) | HfCl₄(TOPO)₂ | ~73.0 ppm |

Note: The ³¹P NMR data refers to the triphenylphosphine (B44618) oxide (TOPO) adduct, HfCl₄(TOPO)₂, which is often formed by ligand exchange from the THF complex for analytical purposes. chemrxiv.orgrsc.orgresearchgate.netresearchgate.net

Structure

2D Structure

Properties

IUPAC Name |

oxolane;tetrachlorohafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O.4ClH.Hf/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIFQVHSGOEHQQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.C1CCOC1.Cl[Hf](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl4HfO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473336 | |

| Record name | Tetrachlorobis(tetrahydrofuran)hafnium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21959-05-7 | |

| Record name | Tetrachlorobis(tetrahydrofuran)hafnium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21959-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorobis(tetrahydrofuran)hafnium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium(IV) chloride tetrahydrofuran complex (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization of Oxolane;tetrachlorohafnium Adducts

Controlled Synthesis of Hafnium(IV) Chloride Tetrahydrofuran (B95107) Adducts

The controlled synthesis of hafnium(IV) chloride tetrahydrofuran (THF) adducts is the primary route to obtaining a soluble form of hafnium tetrachloride for further chemical transformations in organic media. wikiwand.comwikipedia.org

The most common and straightforward method for synthesizing the oxolane;tetrachlorohafnium complex is through direct adduct formation. wikiwand.comwikipedia.org This protocol involves the reaction of solid hafnium(IV) chloride (HfCl₄) with tetrahydrofuran (THF). The Lewis acidic hafnium center coordinates the Lewis basic oxygen atoms of the THF molecules. This reaction is typically performed by treating HfCl₄ with an appropriate amount of THF, leading to the formation of the desired adduct, which can then be isolated as a solid. The resulting complex is soluble in organic solvents, making it a significantly more convenient reagent than the polymeric and poorly soluble starting material, HfCl₄. wikiwand.comwikipedia.org

The fundamental reaction is as follows: HfCl₄ + 2 OC₄H₈ → HfCl₄(OC₄H₈)₂ wikiwand.comwikipedia.org

The reaction between hafnium(IV) chloride and THF typically yields a well-defined monomeric 2:1 complex, HfCl₄(THF)₂. wikiwand.comwikipedia.org In this complex, the hafnium atom is coordinated to four chloride ions and the oxygen atoms of two THF molecules. Structural studies, including single-crystal X-ray diffraction, have confirmed that the HfCl₄(THF)₂ adduct predominantly adopts a cis-octahedral geometry. rsc.org This preference for the cis configuration is attributed to the larger ionic radius of hafnium, which minimizes the steric repulsion between the two bulky THF ligands, a contrast to the analogous TiCl₄(THF)₂ which can exist as both cis and trans isomers. rsc.org

| Adduct | Metal Center | Typical Stereochemistry | Reference |

| HfCl₄(THF)₂ | Hafnium (Hf) | cis | rsc.org |

| ZrCl₄(THF)₂ | Zirconium (Zr) | cis | rsc.orgrsc.org |

| TiCl₄(THF)₂ | Titanium (Ti) | cis and trans | rsc.org |

| ZrBr₄(THF)₂ | Zirconium (Zr) | trans | rsc.org |

This table summarizes the common stereochemistry of Group 4 metal tetrachloride THF adducts.

Post-Synthetic Modification and Ligand Exchange Reactions Involving Hafnium(IV)-Oxolane Scaffolds

The HfCl₄(THF)₂ complex is a valuable starting material primarily because the coordinated THF ligands are labile and can be readily replaced by a variety of other nucleophilic species. This reactivity allows for extensive post-synthetic modification.

The THF molecules in HfCl₄(THF)₂ can be quantitatively displaced by stronger Lewis bases. This ligand exchange is a common strategy for synthesizing other hafnium tetrachloride adducts. For instance, phosphine (B1218219) oxides such as triphenylphosphine (B44618) oxide (TPPO) and tri-n-octylphosphine oxide (TOPO) readily replace THF to form HfCl₄(TPPO)₂ and HfCl₄(TOPO)₂, respectively. rsc.orgrsc.org These reactions are typically driven by the formation of a thermodynamically more stable complex with the stronger Lewis base. rsc.org Interestingly, the resulting HfCl₄(TPPO)₂ complex generally adopts a trans configuration. rsc.orgrsc.org

General Ligand Exchange Reaction: HfCl₄(THF)₂ + 2 L → HfCl₄(L)₂ + 2 THF (where L = stronger Lewis base) rsc.org

| Starting Complex | Exchanging Ligand (L) | Product | Product Stereochemistry | Reference |

| HfCl₄(THF)₂ | Triphenylphosphine oxide (TPPO) | HfCl₄(TPPO)₂ | trans | rsc.orgrsc.org |

| HfCl₄(THF)₂ | Tri-n-octylphosphine oxide (TOPO) | HfCl₄(TOPO)₂ | trans | rsc.orgrsc.org |

| HfCl₄(THF)₂ | [P(NH)P-iPr] / Base | [Hf(PNPiPr)(μ-Cl)(Cl)₂]₂ | Dimeric | nih.gov |

This table details representative ligand exchange reactions starting from HfCl₄(THF)₂.

A significant application of HfCl₄(THF)₂ is in the synthesis of organohafnium compounds, which are often catalysts for polymerization and other organic transformations. wikiwand.comwikipedia.org The chloride ligands are substituted via salt metathesis reactions with various organometallic reagents.

Key synthetic routes include:

Reaction with Grignard Reagents: The treatment of HfCl₄(THF)₂ with Grignard reagents (RMgX) allows for the formation of hafnium alkyls. For example, half-metallocene HfMe₂ complexes can be prepared by reacting a suitable ligand precursor first with methylmagnesium bromide and then with HfCl₄. nih.govresearchgate.net

Reaction with Cyclopentadienyl Anions: The reaction with sodium cyclopentadienide (B1229720) (NaC₅H₅) is a classic method for synthesizing hafnocene dichloride, a cornerstone of hafnium chemistry. wikiwand.comwikipedia.org 2 NaC₅H₅ + HfCl₄(THF)₂ → (C₅H₅)₂HfCl₂ + 2 NaCl + 2 THF

Reaction with Lithium Amides and Alkoxides: More complex organohafnium complexes, such as constrained-geometry catalysts, are synthesized by reacting HfCl₄(THF)₂ with dilithio salts of appropriate ligands. For example, [Me₂Si(η⁵-Me₄C₅)(NtBu)]HfCl₂ is obtained from the reaction with [Me₂Si(η⁵-Me₄C₅)(NtBu)]Li₂. mdpi.com

Reductive Complexation: In the presence of a reducing agent like magnesium, HfCl₄(THF)₂ can react with ligands such as cyclooctatetraene (B1213319) to form low-valent hafnium complexes like (η⁸-Cyclooctatetraene)(η⁴-cyclooctatetraene)hafnium(0). thieme-connect.de

| Hafnium Precursor | Reagent(s) | Organohafnium Product | Reference |

| HfCl₄(THF)₂ | Sodium cyclopentadienide | (C₅H₅)₂HfCl₂ (Hafnocene dichloride) | wikiwand.comwikipedia.org |

| HfCl₄(THF)₂ | [Me₂Si(η⁵-Me₄C₅)(NtBu)]Li₂ | [Me₂Si(η⁵-Me₄C₅)(NtBu)]HfCl₂ | mdpi.com |

| HfCl₄(THF)₂ | MeMgBr / Ligand | Half-metallocene HfMe₂ complexes | nih.govresearchgate.net |

| HfCl₄(THF)₂ | Mg / Cyclooctatetraene | Hf(η⁸-cot)(η⁴-cot) | thieme-connect.de |

| HfCl₄(THF)₂ | [P(NH)P-iPr] / Base | [Hf(PNPiPr)(μ-Cl)(Cl)₂]₂ | nih.gov |

This table provides examples of organohafnium derivatives synthesized from HfCl₄(THF)₂.

Preparation of Related Hafnium(IV) Complexes Utilizing Oxygen-Donor Lewis Bases

Beyond THF, hafnium(IV) chloride can form stable complexes with a variety of other oxygen-donor Lewis bases. These are often prepared by ligand exchange from the HfCl₄(THF)₂ adduct or by direct reaction with HfCl₄.

Phosphine Oxide Adducts: As mentioned, HfCl₄ forms stable, often crystalline, adducts with phosphine oxides like TPPO and TOPO. rsc.orgrsc.org These complexes are important as they can be intermediates in the synthesis of hafnium oxide nanocrystals. nih.gov The interaction of HfCl₄ with TOPO results in the formation of HfCl₄(TOPO)₂, which gives a characteristic signal in ³¹P NMR spectroscopy at approximately 73.0 ppm. rsc.orgrsc.org

Alkoxide Complexes: The reaction of HfCl₄ with alcohols or sodium alkoxides leads to the formation of hafnium(IV) alkoxides. For example, hafnium(IV) isopropoxide can be synthesized from HfCl₄ and isopropanol, often in the presence of a base like ammonia (B1221849) to neutralize the HCl byproduct. chemrxiv.orgrsc.org

Polyoxometalate (POM) Complexes: Complex oxygen-donor ligands like mono-lacunary Dawson-type polyoxometalates can coordinate to hafnium. For instance, the reaction of [α₂-P₂W₁₇O₆₁]¹⁰⁻ with a hafnium source can yield intricate dimeric structures like [{α₂-P₂W₁₇O₆₁Hf(μ-OH)(H₂O)}₂]¹⁴⁻, where the POM acts as a quadridentate ligand. researchgate.net

Oxime and Catecholate Complexes: The reaction of Hf(IV) with elaborate oxime-containing ligands can lead to the self-assembly of unique, high-nuclearity clusters, such as pentanuclear {Hf₅} and metalloaromatic hexanuclear {Hf₆} oxo clusters. acs.org

Advanced Structural Elucidation and Conformational Analysis of Oxolane;tetrachlorohafnium Complexes

Single-Crystal X-ray Diffraction Studies of Hafnium(IV) Chloride Tetrahydrofuran (B95107) Adducts

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecular compounds. For HfCl₄(THF)₂, this technique has been crucial in establishing its precise three-dimensional arrangement.

Determination of Coordination Geometry and Bond Parameters

The reaction of hafnium(IV) tetrachloride with tetrahydrofuran (THF) yields a monomeric 2:1 adduct, HfCl₄(THF)₂. Current time information in Pastoral Unincorporated Area, AU.chemrxiv.org X-ray diffraction studies have unequivocally shown that this complex adopts a cis-octahedral coordination geometry around the central hafnium atom. vt.edumaynoothuniversity.iepdx.edu In this arrangement, the two bulky tetrahydrofuran ligands occupy adjacent positions in the coordination sphere. This cis configuration is favored over the trans isomer, a preference that is also observed in the analogous zirconium complex, ZrCl₄(THF)₂. rsc.org The larger size of the hafnium and zirconium atoms compared to titanium is thought to mitigate the steric repulsion between the cis-positioned THF ligands, making this isomer the most stable and isolable form. maynoothuniversity.iersc.org

The coordination environment of the hafnium center is distorted from ideal octahedral geometry due to the different steric and electronic profiles of the chloride and THF ligands. Detailed bond parameter data, as determined by the seminal crystallographic study, provide quantitative insight into this structure. chemeurope.com The bond lengths between the hafnium atom and the coordinating oxygen of the THF ligands are approximately 2.2 Å. vt.edu The hafnium-chlorine bond lengths vary depending on their position relative to the THF ligands, a phenomenon known as the trans influence. The Hf-Cl bonds that are trans to the THF ligands are typically shorter than those that are trans to another chloride ligand, with reported distances in the range of 2.36–2.39 Å. vt.edu

| Parameter | Value (Å) | Reference |

|---|---|---|

| Coordination Geometry | cis-Octahedral | |

| Hf-O Bond Length | ~2.2 | vt.edu |

| Hf-Cl Bond Length | 2.36 - 2.39 | vt.edu |

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive analysis of the crystal packing of cis-[HfCl₄(THF)₂] involves examining how individual molecules are arranged within the unit cell and the nature of the non-covalent forces that govern this arrangement. While detailed information on the specific packing motifs and quantitative analysis of intermolecular interactions for this complex are not extensively detailed in readily available literature, a general understanding can be inferred from crystallographic principles.

Solution-Phase Structural Dynamics and Exchange Processes via Advanced NMR Spectroscopy

While X-ray diffraction provides a static picture of the molecule in the solid state, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are employed to understand its dynamic behavior in solution.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Investigations of Ligand Exchange

The ether ligands in HfCl₄(THF)₂ are considered weakly basic and can be labile, participating in exchange processes in solution, either with free THF or with other stronger Lewis bases. Current time information in Rio de Janeiro, BR. Variable-Temperature (VT) NMR is a powerful technique for studying such dynamic equilibria. By recording spectra at different temperatures, it is possible to observe changes in the appearance of NMR signals, such as broadening or coalescence, which indicate that a chemical exchange process is occurring on the NMR timescale.

While specific VT-NMR studies on the THF exchange in HfCl₄(THF)₂ are not prominent in the surveyed literature, the methodology has been effectively applied to related hafnium complexes to quantify ligand dynamics. For instance, in asymmetrically-bound bis-pincer complexes of hafnium, VT-³¹P{¹H} NMR studies have been used to investigate the fluxional binding of the pincer ligands. rsc.org For the complex [PNP]₂HfCl₂, the coalescence temperature of the phosphorus signals was observed at 270 K, allowing for the calculation of the free energy of activation (ΔG‡) for the exchange process, which was found to be +12.1 kcal mol⁻¹. rsc.org This demonstrates how VT-NMR can provide crucial thermodynamic data on the energy barriers of ligand dissociation and rearrangement in solution for hafnium complexes.

Multi-Nuclear NMR Characterization (e.g., ¹H, ¹³C, ³¹P) of Adducts and Derivatives

Multi-nuclear NMR is essential for characterizing the structure of HfCl₄(THF)₂ and its derivatives in solution. The ¹H and ¹³C NMR spectra would confirm the presence and coordination of the THF ligands, though specific chemical shift data for the parent complex are not widely reported.

More extensive research has been conducted on derivatives formed from HfCl₄(THF)₂, particularly those involving ligand exchange with phosphine (B1218219) oxides. chemrxiv.orgrsc.org The reaction of HfCl₄(THF)₂ with two equivalents of a phosphine oxide, such as triphenylphosphine (B44618) oxide (TPPO) or tri-n-octylphosphine oxide (TOPO), results in the displacement of the THF ligands to form the more stable trans-[HfCl₄(phosphine oxide)₂] adducts. rsc.org

³¹P NMR spectroscopy is particularly informative for characterizing these products. The ³¹P chemical shift is highly sensitive to the coordination environment of the phosphorus atom and the Lewis acidity of the metal center. The formation of these adducts can be readily monitored, and the resulting complexes can be characterized by their distinct ³¹P signals. chemrxiv.orgrsc.org

| Compound | ³¹P Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| trans-[HfCl₄(TOPO)₂] | 73.0 | Benzene-d₆ | chemrxiv.orgrsc.org |

Note: TOPO = tri-n-octylphosphine oxide.

Spectroscopic Characterization of Electronic and Vibrational States (Beyond Basic Identification)

Beyond fundamental identification, spectroscopic methods provide deeper insights into the bonding and electronic structure of HfCl₄(THF)₂. Vibrational spectroscopy, in particular, is a key tool for probing the bonds within the coordination sphere.

The infrared (IR) and Raman spectra of hafnium tetrachloride adducts contain characteristic bands corresponding to the vibrational modes of the molecule. The far-IR region is especially important as it contains the low-frequency vibrations associated with the hafnium-ligand bonds. ethernet.edu.et Analysis of the number and frequencies of the ν(Hf-Cl) and ν(Hf-O) stretching modes can be used to confirm the cis-octahedral geometry of the complex. researchgate.net For a cis-isomer (C₂ᵥ symmetry), group theory predicts four active ν(M-Cl) bands in the vibrational spectra, whereas a trans-isomer (D₄h symmetry) would show only one. Detailed vibrational assignments for HfCl₄ adducts with other ligands, such as phosphoryl chloride, have confirmed their cis-configuration based on this principle. researchgate.net

Information regarding the electronic states, which can be probed by UV-visible absorption spectroscopy, is not widely available for the HfCl₄(THF)₂ complex in the reviewed literature. As a d⁰ complex, any electronic transitions would likely be high-energy ligand-to-metal charge transfer (LMCT) bands, expected to occur in the UV region of the spectrum. ijprajournal.com

Infrared and Raman Spectroscopic Analysis of Metal-Ligand Vibrations

When an oxolane (tetrahydrofuran, THF) molecule coordinates to the hafnium(IV) center, changes are observed in the vibrational modes of the THF ligand itself. More significantly, new vibrational bands corresponding to the hafnium-oxygen (Hf-O) and hafnium-chlorine (Hf-Cl) bonds appear. cdnsciencepub.com The frequencies of these bands are sensitive to the coordination number, the geometry of the complex, and the strength of the metal-ligand bond. soton.ac.ukresearchgate.net

For octahedral complexes with the general formula MCl₄L₂, such as HfCl₄·2THF, two geometric isomers are possible: cis and trans. These isomers belong to different point groups (C₂ᵥ for cis and D₄ₕ for trans), which results in distinct selection rules for their vibrational modes. researchgate.net The trans isomer possesses a center of inversion, and therefore, the rule of mutual exclusion applies: vibrations that are Raman active will be IR inactive, and vice versa. researchgate.net In contrast, most of the fundamental vibrations of the cis isomer are active in both IR and Raman spectra. researchgate.net Experimental studies on related ZrCl₄ and HfCl₄ complexes with neutral ligands have often indicated a cis-octahedral geometry in the solid state. researchgate.netresearchgate.net

The Hf-Cl stretching vibrations are typically observed in the far-infrared and Raman spectra, generally in the range of 300-400 cm⁻¹. Studies on analogous zirconium tetrachloride complexes, such as ZrCl₄·2THF, show a broad, strong absorption in the 280-325 cm⁻¹ region, attributed to Zr-Cl stretching modes. cdnsciencepub.com Given the chemical similarity and lanthanide contraction effect making their ionic radii nearly identical, HfCl₄ complexes are expected to exhibit vibrations at slightly higher frequencies than their ZrCl₄ counterparts. researchgate.net The number and activity (IR vs. Raman) of these Hf-Cl bands provide direct evidence for the geometry of the complex. For a cis-HfCl₄(THF)₂ complex (C₂ᵥ symmetry), four Hf-Cl stretching modes (2a₁ + b₁ + b₂) are predicted, all of which are active in both IR and Raman spectroscopy.

The hafnium-oxygen (Hf-O) stretching vibrations, resulting from the coordination of the oxolane ligand, are typically found at higher wavenumbers than the Hf-Cl modes, often in the 400-500 cm⁻¹ range. The position of these bands reflects the strength of the dative bond from the oxolane oxygen to the Lewis acidic hafnium center.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Assignment Notes |

|---|---|---|---|

| ν(Hf-O) | 400 - 500 | IR, Raman | Stretching vibration of the hafnium-oxolane bond. |

| ν(Hf-Cl) | 300 - 400 | IR, Raman | Stretching vibrations of the hafnium-chloride bonds. Frequency is slightly higher than for analogous Zr complexes. cdnsciencepub.comresearchgate.net |

| Ring Vibrations (Oxolane) | 800 - 1100 | IR, Raman | Vibrations of the C-O-C and C-C bonds within the oxolane ligand, often shifted upon coordination. cdnsciencepub.com |

| δ(Cl-Hf-Cl), δ(O-Hf-Cl) | < 200 | Raman | Skeletal bending and deformation modes. |

Electronic Absorption Spectroscopy for Coordination Environment Probing

Electronic absorption spectroscopy, primarily in the ultraviolet-visible (UV-Vis) range, is a valuable technique for probing the electronic structure and coordination environment of metal complexes. ucl.ac.ukuiowa.edu For the oxolane;tetrachlorohafnium complex, the hafnium center is in a +4 oxidation state, resulting in a d⁰ electron configuration. americanelements.com Consequently, electronic transitions between d-orbitals (d-d transitions), which are characteristic of many transition metal complexes and often occur in the visible region, are not possible.

Therefore, the electronic spectrum of HfCl₄·2THF is dominated by high-energy, intense absorption bands in the ultraviolet region. rsc.orgnih.gov These bands are typically assigned to ligand-to-metal charge transfer (LMCT) transitions. caltech.edu In an LMCT transition, an electron is excited from a molecular orbital that is primarily ligand-based (in this case, from the p-orbitals of the chloride or oxygen ligands) to an empty molecular orbital that is primarily metal-based (the empty 5d orbitals of Hf⁴⁺).

While simple adducts like HfCl₄·2THF are colorless and exhibit absorptions only in the UV region, studies of more complex hafnium systems demonstrate the utility of this technique. For example, in hafnium porphyrin complexes, intense Soret and Q-bands are observed, which are sensitive to the axial ligands bound to the hafnium center. nih.gov In colored organometallic hafnium complexes, low-energy transitions responsible for the color can be directly attributed to the specific metal-ligand interactions, highlighting how electronic spectroscopy probes the coordination environment. caltech.edu In the context of HfCl₄·2THF, UV spectroscopy can be used to monitor its reactions in solution, such as ligand exchange or complex formation, where changes in the coordination sphere would be reflected by shifts in the LMCT bands. rsc.org

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| Cl(p) → Hf(5d) LMCT | < 250 | Charge transfer from chloride ligand p-orbitals to empty hafnium d-orbitals. |

| O(p) → Hf(5d) LMCT | < 250 | Charge transfer from oxolane oxygen lone pair orbitals to empty hafnium d-orbitals. |

| Ligand-Based Transitions | Variable (typically < 300) | Intra-ligand electronic transitions, which may be perturbed upon coordination to the metal center. |

Fundamental Lewis Acidity and Coordination Behavior of Oxolane;tetrachlorohafnium

Quantitative Assessment of Lewis Acidity of Hafnium(IV) Chloride Tetrahydrofuran (B95107) Adducts

Hafnium tetrachloride is a potent Lewis acid, a characteristic that is central to its reactivity and catalytic applications. wikipedia.org The coordination of two tetrahydrofuran (THF) molecules, a Lewis base, to the hafnium center modulates its Lewis acidic character.

The Lewis acidity of Group 4 metal tetrachloride THF adducts follows a general trend. Studies comparing the catalytic activity of [TiCl₄(THF)₂], [ZrCl₄(THF)₂], and [HfCl₄(THF)₂] in ethylene (B1197577) polymerization have shown that the activity decreases in the order of Ti > Zr > Hf. researchgate.net This trend is inversely related to the electronegativity of the metal center. researchgate.net

Further insights into the relative Lewis acidities can be gleaned from studies involving other Lewis bases. For instance, using the Gutmann-Beckett method with phosphine (B1218219) oxide derivatives, the effective Lewis acidity of the parent tetrachlorides was ranked. chemrxiv.orgrsc.org 31P NMR spectroscopy of tri-n-octylphosphine oxide (TOPO) adducts revealed that TiCl₄ exhibits a higher effective Lewis acidity than ZrCl₄ and HfCl₄, with the latter two having very similar Lewis acidities. chemrxiv.orgrsc.org This is consistent with the general understanding that Lewis acidity in this group decreases down the periodic table. However, other studies have suggested that in certain reactions, the order can be HfCl₄ > ZrCl₄ > TiCl₄. acs.org This highlights that the effective Lewis acidity can be influenced by the specific Lewis base and reaction conditions.

The structural parameters of these adducts also provide clues. In the solid state, both ZrCl₄(THF)₂ and HfCl₄(THF)₂ adopt a cis-octahedral geometry. rsc.org The larger size of zirconium and hafnium compared to titanium is thought to alleviate steric repulsion between the chloride ligands, favoring the cis configuration. rsc.org In contrast, TiCl₄(THF)₂ can exist as both cis and trans isomers. rsc.org

Table 1: Comparison of Group 4 Metal Tetrachloride Adducts

| Compound | Metal | Effective Lewis Acidity Trend (with TOPO) | Catalytic Activity in Ethylene Polymerization |

|---|---|---|---|

| TiCl₄(THF)₂ | Ti | Highest | Highest researchgate.net |

| ZrCl₄(THF)₂ | Zr | Intermediate chemrxiv.orgrsc.org | Intermediate researchgate.net |

The coordination of two oxolane (THF) molecules to the hafnium tetrachloride center directly impacts the electrophilicity of the hafnium atom. The electron-donating THF ligands increase the electron density on the hafnium center, thereby reducing its electrophilicity and Lewis acidity compared to the uncomplexed HfCl₄. This modulation is crucial for controlling the reactivity in various synthetic applications.

The introduction of even stronger electron-donating ligands, such as imidazolin-2-iminato, has been shown to further decrease the electrophilic nature of the hafnium center. mdpi.com In one study, the Hf-N bond length in a dimeric hafnium complex was noted to be longer than in a monomeric counterpart, which was attributed to the increased electron density at the metal center from the coordinating ligands, lessening the need for π-donation from the nitrogen donor. mdpi.com This principle illustrates how the coordination sphere, including the presence of THF, can be tailored to fine-tune the electronic properties of the hafnium center for specific catalytic or reactive purposes.

Adduct Stability and Thermochemical Analysis of Formation

The stability of the HfCl₄(THF)₂ adduct is a critical factor in its utility as a reagent. This stability is governed by the strength of the hafnium-oxygen bond and is influenced by both thermochemical and structural factors.

The bond between the hafnium center and the oxygen atom of the THF ligand is a dative covalent bond. The enthalpy of this interaction is a direct measure of the adduct's stability. Calorimetric studies have been conducted to determine the enthalpies of addition for crystalline complexes of the type MX₄·2L, where M is Zr or Hf, X is Cl or Br, and L is a Lewis base like THF. researchgate.net These studies indicate that for oxygen-donating ligands, zirconium and hafnium tetrahalides exhibit nearly identical acceptor power. researchgate.net

Both steric and electronic factors play a significant role in the stability and structure of the HfCl₄(THF)₂ adduct.

Steric Factors: The size of the hafnium atom and the arrangement of the ligands in the coordination sphere are crucial. As noted earlier, the larger ionic radius of hafnium (and zirconium) compared to titanium allows for the accommodation of two THF ligands in a cis configuration with less steric hindrance between the chloride ligands. rsc.org This contrasts with titanium, where steric crowding can influence the isomeric preference. The bulkiness of the ligands can also dictate the stoichiometry of the adduct; in the case of THF, a 2:1 adduct is readily formed. wikipedia.org The interplay of these steric and electronic effects ultimately determines the geometry and stability of the HfCl₄(THF)₂ complex, making it a well-behaved and synthetically valuable reagent.

Table 2: Chemical Compounds Mentioned

| Compound Name | Systematic Name | Formula |

|---|---|---|

| Oxolane;tetrachlorohafnium | Tetrachlorobis(tetrahydrofuran)hafnium(IV) | HfCl₄(THF)₂ |

| Hafnium tetrachloride | Hafnium(IV) chloride | HfCl₄ |

| Zirconium tetrachloride | Zirconium(IV) chloride | ZrCl₄ |

| Titanium tetrachloride | Titanium(IV) chloride | TiCl₄ |

| Tetrahydrofuran | Oxolane | C₄H₈O |

| Tri-n-octylphosphine oxide | - | C₂₄H₅₁PO |

| Imidazolin-2-iminato ligand | - | Varies |

| Dioxane | 1,4-Dioxane | C₄H₈O₂ |

Catalytic Applications and Mechanistic Investigations of Oxolane;tetrachlorohafnium in Chemical Transformations

Lewis Acid Catalysis in Diels-Alder Cycloaddition Reactions

Mechanistic Pathways Governing Endo/Exo Selectivity

The control of stereoselectivity is a central theme in modern organic synthesis. In Diels-Alder reactions, the formation of endo and exo isomers is a classic example of stereochemical control. Lewis acids, including Oxolane;tetrachlorohafnium (HfCl₄(THF)₂), play a crucial role in not only accelerating these reactions but also in directing their stereochemical outcome.

The high endo selectivity observed in HfCl₄-mediated Diels-Alder reactions is attributed to secondary orbital interactions in the transition state. The Lewis acid coordinates to the electron-withdrawing group (e.g., a carbonyl group) of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This coordination enhances the primary orbital interaction between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO, accelerating the reaction. More importantly, it also accentuates the secondary orbital interaction between the p-orbitals of the diene's C2 and C3 atoms and the p-orbitals of the activating group on the dienophile. This stabilizing interaction is geometrically favorable only in the endo transition state, where the electron-withdrawing group is oriented "under" the diene. The exo transition state lacks this favorable interaction, making it higher in energy and the resulting product less favored kinetically.

Research has shown that HfCl₄ is a particularly suitable Lewis acid for promoting the Diels-Alder reaction of furans with α,β-unsaturated esters, achieving high yields and significant endo selectivity, especially at lower temperatures where the reaction is under kinetic control. cdnsciencepub.commdpi.com For example, the reaction between furan (B31954) and dimethyl maleate (B1232345) in the presence of HfCl₄ proceeds with high diastereoselectivity. cdnsciencepub.com The effectiveness of HfCl₄, even in the presence of excess furan which can act as a Lewis base, highlights its potent Lewis acidity. cdnsciencepub.com

| Diene | Dienophile | Conditions | Yield (%) | endo/exo Ratio | Reference |

| Furan | Dimethyl maleate | HfCl₄ (1 eq), CH₂Cl₂, -20 °C, 5 h | 85 | 95/5 | cdnsciencepub.com |

| Furan | Benzyl acrylate | HfCl₄ (20 mol%), CH₂Cl₂, -20 °C, 8 h | 75 | 78/22 | cdnsciencepub.com |

| 2-Methylfuran | Benzyl acrylate | HfCl₄ (20 mol%), CH₂Cl₂, -20 °C, 1 h | 82 | 68/32 | cdnsciencepub.com |

| Furan | Methyl acrylate | HfCl₄ (1 eq), CH₂Cl₂, -50 °C | 65 | 98/2 | cdnsciencepub.com |

Catalytic Esterification and Transesterification Reactions

Direct condensation of carboxylic acids and alcohols to form esters is a fundamental reaction, but often requires excess reagents or the removal of water to drive the equilibrium. This compound has emerged as a highly efficient catalyst for this transformation, promoting atom economy by enabling the use of equimolar amounts of substrates. nih.govubc.ca

Hafnium(IV) chloride is a hard Lewis acid, demonstrating a strong affinity for hard Lewis bases like the oxygen atoms of carbonyl and hydroxyl groups. In esterification reactions, the catalytic cycle is initiated by the coordination of the hafnium(IV) center to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon. This "activation" makes the carboxylic acid much more susceptible to nucleophilic attack by the alcohol.

Simultaneously, the hafnium center can also coordinate to the alcohol's hydroxyl group, increasing its acidity and facilitating the proton transfer steps involved in the mechanism. The complex effectively acts as a dehydration catalyst, facilitating the elimination of a water molecule from the tetrahedral intermediate formed after the alcohol's attack. The use of dehydrating agents, such as molecular sieves, can further enhance the reaction's efficiency by sequestering the water produced. nih.gov Studies have shown that HfCl₄·(THF)₂ can efficiently catalyze the condensation of a wide range of aliphatic and aromatic carboxylic acids with primary and secondary alcohols. nih.govorganic-chemistry.org

While detailed kinetic studies, including the determination of rate laws and activation energies for HfCl₄(THF)₂-catalyzed esterification, are not extensively documented, the general mechanistic pathway is understood to follow the model of Lewis acid catalysis. The key steps involve:

Coordination of the Hf(IV) catalyst to the carboxylic acid's carbonyl oxygen.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfers and subsequent elimination of water, facilitated by the catalyst.

Release of the ester product and regeneration of the active hafnium catalyst.

Recent research suggests that for some zirconium and hafnium catalysts, the initially introduced precursor may not be the true catalytically active species. Instead, it can transform in situ into oxo clusters. chemrxiv.org These atomically precise metal-oxo cores have been proposed as the actual highly active catalysts in the esterification of sterically demanding substrates. chemrxiv.org This transformation highlights a potential complexity in the catalytic cycle, where the soluble molecular precursor evolves into a robust, multinuclear active species. The mechanism for the formation of related zirconium clusters has been proposed to involve esterification as a key step. kuleuven.be

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| 4-Phenylbutyric acid | 1-Butanol | 0.2 | 12 | 91 | nih.gov |

| Adipic acid | 1-Butanol (2.2 eq) | 1.0 | 24 | 99 | organic-chemistry.org |

| Benzoic acid | 1-Butanol | 1.0 | 24 | 82 | nih.gov |

| Tetrahydro-2-furoic acid | 1-Octanol | 0.5 | 24 | 80 | researchgate.net |

Exploration of this compound in Other Catalytic Processes

The utility of this compound extends beyond cycloadditions and esterifications. Its Lewis acidity and the accessibility of different oxidation states for hafnium open avenues for its use in small molecule activation and hydrofunctionalization reactions.

The activation of chemically inert small molecules, particularly dinitrogen (N₂), is a significant challenge in chemistry. This process typically requires highly reactive, low-valent metal centers. Hafnium(IV) complexes, including HfCl₄(THF)₂, can serve as precursors to such reactive species. Through chemical reduction, the Hf(IV) center can be converted to lower oxidation states, such as Hf(II) or Hf(III), which are electron-rich enough to interact with and activate N₂.

For instance, HfCl₄(THF)₂ can be used to synthesize hafnium dichloride complexes supported by ancillary ligands, such as [P₂N₂]HfCl₂. cdnsciencepub.comubc.caresearchgate.net Subsequent reduction of this Hf(IV) complex or its diiodide analogue with potent reducing agents like potassium graphite (B72142) (C₈K) under a dinitrogen atmosphere leads to the formation of a dinuclear hafnium-dinitrogen complex, ([P₂N₂]Hf)₂(µ-η²:η²-N₂). cdnsciencepub.comresearchgate.net In this complex, the N₂ molecule is "activated" by binding to two reduced hafnium centers. While the direct reduction of some hafnium chloride precursors can be challenging and may not always yield N₂ complexes, these findings demonstrate that reduced hafnium species derived from Hf(IV) are capable of N₂ activation. nih.gov Further research has shown that these activated dinitrogen-derived hafnium nitrides can undergo subsequent reactions, such as N-C bond formation, paving the way for converting atmospheric nitrogen into value-added chemicals. nih.gov

Hydrofunctionalization, the addition of an H-Y bond (where Y can be a heteroatom or a carbon group) across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing functionalized organic molecules. While transition metals like palladium, rhodium, and copper are extensively used for these reactions, the application of hafnium catalysts is a more nascent field. illinois.edunih.gov

The strong Lewis acidity of Hf(IV) can, in principle, activate alkenes and alkynes toward nucleophilic attack. However, there are limited reports on the direct use of this compound for classical hydrofunctionalization reactions. More research in this area has focused on related transformations catalyzed by bespoke hafnium complexes. For example, cationic alkylhafnium complexes have been developed as catalysts for the C(sp³)–H alkenylation of 2,6-dimethylpyridines with internal alkynes. researchgate.net This reaction, while not a formal hydrofunctionalization, involves the activation of both C-H and C-C triple bonds, showcasing the potential of hafnium catalysts to mediate complex bond-forming events. The development of direct hydrofunctionalization protocols using versatile and accessible precursors like HfCl₄(THF)₂ remains an area of interest for future research.

Computational and Theoretical Studies of Oxolane;tetrachlorohafnium Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of complex molecules like HfCl₄(THF)₂. These calculations help in understanding the fundamental aspects of bonding and reactivity. The complex typically adopts a cis-octahedral geometry, a configuration confirmed by both experimental data and DFT calculations to be the most stable isomer. rsc.orgrsc.org

Molecular orbital (MO) analysis derived from DFT calculations elucidates the nature of the bonding between the hafnium center and its ligands. In HfCl₄(THF)₂, the highest occupied molecular orbitals (HOMOs) are primarily centered on the chloride and oxolane ligands, while the lowest unoccupied molecular orbitals (LUMOs) are predominantly located on the hafnium d-orbitals. This distribution is characteristic of a d⁰ metal center and is crucial for its function as a Lewis acid, as the empty d-orbitals are available to accept electron density from incoming substrates.

Analysis of the charge distribution reveals the highly polarized nature of the bonds within the complex. Theoretical studies on related systems show that the partial charge on the hafnium atom is significantly positive, a consequence of the high electronegativity of the chlorine and oxygen atoms. vot.pl This charge polarization is a key factor in the compound's reactivity. DFT analysis combined with techniques like Natural Bond Orbital (NBO) or Bader charge analysis can quantify this charge separation, suggesting that the bonding has significant electrostatic character. osti.govacs.org For instance, DFT studies on the interaction of HfCl₄ with hydroxylated silica (B1680970) surfaces show that the Hf center is electron-deficient, which facilitates its interaction with electron-rich surface groups. researchgate.net

The primary chemical role of HfCl₄ and its adducts like HfCl₄(THF)₂ is that of a Lewis acid. wikipedia.org Computational chemistry offers several descriptors to quantify and compare Lewis acidity.

One common approach is to calculate the Fluoride (B91410) Ion Affinity (FIA) , which measures the energy released when the Lewis acid binds to a fluoride ion. A higher FIA value corresponds to stronger Lewis acidity. Another method involves calculating the energy of complexation with a probe Lewis base, such as ammonia (B1221849) or trimethylphosphine (B1194731) oxide (TOPO). nih.gov

Comparative studies using DFT and experimental methods like the Gutmann-Beckett method (based on ³¹P NMR shifts of a phosphine (B1218219) oxide probe) have been performed on Group 4 metal tetrachlorides. These studies consistently show that the Lewis acidity follows the trend TiCl₄ > ZrCl₄ ≈ HfCl₄. rsc.orgrsc.orgnih.gov The similar acidity of zirconium and hafnium complexes is a well-documented phenomenon attributed to the lanthanide contraction, which results in nearly identical ionic radii and chemical properties for the two elements.

Other theoretical descriptors for Lewis acidity include the Global Electrophilicity Index (ω) , which is derived from the electronic chemical potential and chemical hardness. arxiv.org A higher electrophilicity index generally correlates with stronger Lewis acidity. arxiv.org These computational tools allow for a systematic evaluation and prediction of the catalytic potential of Lewis acids like HfCl₄(THF)₂ in various chemical transformations.

| Complex | Method | Descriptor/Result | Relative Acidity |

|---|---|---|---|

| TiCl₄(TOPO)₂ | ³¹P NMR (Experimental) | δ = 77.4 ppm | Highest |

| ZrCl₄(TOPO)₂ | ³¹P NMR (Experimental) | δ = 72.9 ppm | Lower |

| HfCl₄(TOPO)₂ | ³¹P NMR (Experimental) | δ = 73.0 ppm | Lower |

| HfCl₄ | Classification (Experimental) | Class A-1 (Active, Aldehyde-selective) | High |

Mechanistic Modeling of Hafnium(IV)-Catalyzed Reactions

Computational modeling is instrumental in mapping out the detailed mechanisms of reactions catalyzed by hafnium complexes. By simulating the reaction pathways, researchers can identify key intermediates and transition states, providing a dynamic picture of the catalytic cycle.

A potential energy surface (PES) is a multidimensional landscape that represents the energy of a chemical system as a function of its geometry. longdom.org By mapping the PES for a reaction, chemists can identify the lowest energy path from reactants to products. longdom.org This path includes energy minima corresponding to stable intermediates and saddle points corresponding to transition states. longdom.org

DFT calculations are widely used to compute the energies of these stationary points. For example, in studies of CO₂ reduction catalyzed by a hafnium complex, DFT was used to calculate the activation energy barriers for different steps. tandfonline.com It was found that the energy barrier for CO₂ activation was 17.18 kcal/mol, and the subsequent activation energy to release CO was calculated to be 9.05 kcal/mol. tandfonline.com In another study on the initial stages of HfCl₄ hydrolysis, DFT calculations of the PES showed that the reaction proceeds via the formation of oxychlorohydroxide intermediates rather than through direct production of hafnium oxychloride (HfOCl₂). acs.orgresearchgate.net Similarly, in the atomic layer deposition of HfO₂, the activation energy for the reaction of HfCl₄ with a hydroxylated silica surface was calculated to be 0.88 eV (approximately 20.3 kcal/mol). researchgate.net

| Reaction Step | Catalyst/System | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| CO₂ Activation | Hf-based Frustrated Lewis Pair | 17.18 | DFT |

| CO Release | Hf-based Frustrated Lewis Pair | 9.05 | DFT |

| HCOO⁻ Release | Hf-based Frustrated Lewis Pair | 75.34 | DFT |

| HfCl₄ + -OH Surface Reaction | HfCl₄ on SiO₂ | 20.3 (0.88 eV) | DFT |

| HfI₄ + -OH Surface Reaction | HfI₄ on SiO₂ | 16.5 (71.4 kJ/mol) | DFT |

Understanding how ligands and substrates coordinate to the hafnium center is critical for explaining catalyst activity and selectivity. DFT calculations can predict the preferred binding modes and geometries of these species. For the HfCl₄(THF)₂ complex itself, calculations confirm that the two oxolane ligands bind to the hafnium center through their oxygen atoms in a cis configuration. rsc.orgrsc.org

In catalytic processes, the binding of substrates is a key step. For instance, in olefin polymerization, DFT studies have investigated the insertion of an olefin into a Hf-C bond. researchgate.net These models help rationalize the stereoselectivity of the catalyst by comparing the energies of different transition states corresponding to various olefin approach trajectories. acs.orgmdpi.com Computational studies on pyridyl-amido hafnium catalysts have shown that the initial insertion of an α-olefin monomer occurs preferentially into the Hf-C(Aryl) bond rather than a Hf-C(Alkyl) bond. researchgate.net Furthermore, computational analysis has been used to determine the hapticity of ligands, such as identifying η⁶-arene interactions in bulky actinide and hafnium complexes. osti.gov The binding of the oxolane (THF) ligands in HfCl₄(THF)₂ is crucial, as their displacement by a substrate is often the first step in a catalytic cycle.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are increasingly used to predict spectroscopic properties, which aids in the characterization of complexes and the interpretation of experimental spectra. DFT can accurately predict vibrational frequencies (IR and Raman) and, notably, Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov

For hafnium complexes, this is particularly valuable. For example, the ³¹P NMR chemical shift of a phosphine oxide ligand coordinated to a Lewis acid is sensitive to the acid's strength. DFT calculations can reproduce these shifts, providing a theoretical basis for the experimentally observed trends in Lewis acidity for TiCl₄, ZrCl₄, and HfCl₄ adducts. rsc.orgrsc.orgnih.gov The good agreement between calculated and experimental shifts validates the computational model's description of the electronic structure. rsc.orgnih.gov

While predicting NMR spectra for heavy transition metals like hafnium can be challenging due to relativistic effects, modern DFT approaches that incorporate these effects can provide reliable predictions of ¹H, ¹³C, and other nuclei chemical shifts. nih.gov These predictions are invaluable for assigning signals in complex spectra and for identifying transient species or intermediates in a reaction mixture that may be difficult to isolate and characterize by other means.

Comparative Computational Analyses with Zirconium(IV) and Other Group 4 Metal Analogs

Computational and theoretical studies provide profound insights into the subtle yet significant differences in structure, bonding, and reactivity between oxolane;tetrachlorohafnium (HfCl₄(THF)₂) and its Group 4 counterparts, primarily the zirconium(IV) (ZrCl₄(THF)₂) and titanium(IV) (TiCl₄(THF)₂) analogs. These analyses are crucial for understanding trends in stability, Lewis acidity, and catalytic behavior across the group.

Theoretical models, particularly Density Functional Theory (DFT), have been instrumental in elucidating the geometric and electronic structures of these complexes. nih.govchemrxiv.orgresearchgate.net A key aspect explored computationally is the isomerism of [MCl₄(THF)₂] (M = Ti, Zr, Hf) complexes. For the larger metals, zirconium and hafnium, the cis configuration is consistently identified, both experimentally and as the lowest energy isomer in DFT calculations. chemrxiv.orgrsc.org This preference is attributed to the mitigation of steric repulsion between the chloride ligands in the larger coordination spheres of Zr(IV) and Hf(IV). nih.govrsc.org In contrast, for the smaller titanium(IV) center, both cis and trans isomers of [TiCl₄(THF)₂] are observed experimentally, reflecting a more complex interplay of steric and electronic factors. rsc.org

The nature of the metal center significantly influences the Lewis acidity of the complex, a property that can be probed computationally and experimentally. Studies using triethylphosphine (B1216732) oxide (TEPO) as a probe molecule and ³¹P NMR spectroscopy, supported by DFT calculations, have established a trend in effective Lewis acidity. chemrxiv.org The acidity decreases down the group, with titanium being the most Lewis acidic.

| Complex | Relative Lewis Acidity | Supporting Evidence |

|---|---|---|

| TiCl₄ | Highest | ³¹P NMR shifts of TEPO/TOPO adducts nih.govchemrxiv.org |

| ZrCl₄ | Intermediate | |

| HfCl₄ | Lowest (similar to ZrCl₄) |

This trend in Lewis acidity correlates with the observed catalytic activity of the [MCl₄(THF)₂] complexes as precursors for ethylene (B1197577) polymerization catalysts. researchgate.net The catalytic activity follows the order: Hf < Zr < Ti. researchgate.net This has been linked to the element's electronegativity and the calculated partial charge on the transition metal atom within the precursor complex. researchgate.net

DFT calculations have also been employed to compare the reactivity of these metal tetrachlorides in the context of atomic layer deposition (ALD). In studies modeling the decomposition of HfCl₄ and ZrCl₄ on hydroxylated silica (SiO₂) surfaces, the activation energies for the initial surface reaction were found to be very similar. The calculated activation barrier was 0.88 eV for the HfCl₄ precursor and 0.91 eV for the ZrCl₄ precursor, indicating comparable initial reactivity in this specific process. researchgate.netaip.orgaip.org

| Property | Titanium Analog (TiCl₄(THF)₂) | Zirconium Analog (ZrCl₄(THF)₂) | Hafnium Analog (HfCl₄(THF)₂) |

|---|---|---|---|

| Predominant Isomer | cis and trans observed rsc.org | cis rsc.org | cis rsc.org |

| DFT Lowest Energy Isomer | cis chemrxiv.org | cis chemrxiv.org | cis chemrxiv.org |

| Catalytic Activity (Ethylene Polymerization) | Highest researchgate.net | Intermediate researchgate.net | Lowest researchgate.net |

| ALD Activation Energy on SiO₂ (eV) | N/A | 0.91 researchgate.netaip.org | 0.88 researchgate.netaip.org |

The substitution of the relatively weak oxolane (THF) ligand with stronger Lewis bases, such as phosphine oxides (e.g., triphenylphosphine (B44618) oxide, TPPO), alters the structural preferences. Computational and crystallographic data show that for both zirconium and hafnium tetrahalides, the resulting [MX₄(TPPO)₂] complexes adopt a trans configuration. nih.govrsc.org This highlights that the interplay of sterics and electronics between the metal center, the halide, and the neutral donor ligand collectively dictates the most stable geometry. The stronger M-O bond with the phosphine oxide ligand compared to THF is a key factor in this isomeric shift. chemrxiv.orgrsc.org

Future Research Trajectories and Emerging Academic Contributions

Development of Novel Synthetic Approaches to Functionalized Hafnium(IV)-Oxolane Complexes

The synthesis of new functionalized hafnium(IV)-oxolane complexes is a burgeoning area of research. Scientists are moving beyond simple adducts to create sophisticated molecules with tailored properties. A key motivation is to enhance solubility, stability, and reactivity for catalytic applications.

Recent studies have demonstrated new routes to mono tetraaryl porphyrinato hafnium(IV) complexes, Hf(IV)Por(L)₂, where the secondary ligands (L) are determined by the purification method. nih.gov These methods often start with HfCl₄ and utilize its oxophilic nature to incorporate various ligands. For instance, the synthesis of Hafnium(IV) meso-tetra-4-tolylporphyrinato diacetate, Hf(TTP)OAc₂, involves reacting H₂TTP with HfCl₄, yielding an average of 80%. nih.gov This approach highlights a strategy to create stable starting materials like Hf(Por)OAc₂ for further derivatization. nih.gov

Another innovative approach involves the amine-elimination pathway starting from tetrakis(dimethylamido)hafnium(IV) to produce new hafnium compounds. researchgate.net This method has been successful in synthesizing complexes like bis[(Z)-4-(2,6-dimethylphenylamino)pent-3-en-2-one]bis(dimethylamido)hafnium(IV). researchgate.net Furthermore, the synthesis of mono-substituted imidazolinX-2-iminato hafnium(IV) complexes has been achieved by reacting neutral imidazolin-2-imine with a homoleptic hafnium tetrabenzyl complex. mdpi.com These synthetic strategies are expanding the library of available hafnium complexes, opening doors to new catalytic possibilities.

Researchers are also exploring solventless methods and the use of different starting materials. For example, a solventless melt method using Hf(cp)₂Cl₂ has been developed for synthesizing hafnium(IV) meso-tetra-perfluorophenylporphyrinato diacetate. nih.gov These advancements aim to create more efficient and environmentally friendly synthetic protocols.

Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation of Hafnium(IV)-Catalyzed Reactions

Understanding the mechanisms of hafnium(IV)-catalyzed reactions is crucial for optimizing existing catalysts and designing new ones. Advanced spectroscopic techniques are playing a pivotal role in providing real-time insights into these complex processes.

In situ spectroscopic methods are critical for monitoring the dynamic changes that occur during catalysis. researchgate.net Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are invaluable for identifying reaction intermediates and understanding the structural evolution of the catalyst. researchgate.netresearchgate.net For example, solid-state NMR has proven effective in providing structural information about surface-grafted hafnium species. researchgate.net

Time-resolved spectroscopy allows researchers to follow the kinetics of catalytic reactions. In the context of hafnium-catalyzed olefin polymerization, quench-labeling methods have been used to study the chain transfer processes. acs.org Furthermore, X-ray absorption spectroscopy (XAS) can provide information about the electronic structure and local coordination environment of the hafnium center during a reaction. frontiersin.org These techniques, when used in combination, offer a comprehensive picture of the catalytic cycle, from precursor activation to product formation. The application of these advanced methods is expected to lead to a deeper understanding of reaction mechanisms and facilitate the rational design of more efficient hafnium-based catalysts.

Integration of Computational Chemistry for Predictive Catalyst Design

Computational chemistry has emerged as a powerful tool for predicting and designing catalysts. mdpi.com By modeling reaction pathways and transition states, researchers can gain insights that are often difficult to obtain through experiments alone. nih.gov

Density Functional Theory (DFT) calculations are widely used to study the electronic structure and reactivity of hafnium complexes. frontiersin.orgresearchgate.net These calculations can help in understanding the role of ligands in tuning the catalytic activity and selectivity. For instance, computational studies on (pyridylamido)Hf(IV) complexes have elucidated how dynamic features like anion coordination and steric interactions influence reactivity in olefin polymerization. frontiersin.org

The integration of machine learning with computational chemistry is a promising new frontier. acs.org This combination can accelerate the discovery of new catalysts by screening large numbers of potential candidates and identifying promising structures for further experimental investigation. frontiersin.orgsci-hub.se By developing predictive models based on computational data, researchers can move towards a more rational and efficient approach to catalyst design, reducing the reliance on trial-and-error experimentation. nih.gov This synergy between computational and experimental chemistry is expected to drive significant advances in the field of hafnium catalysis.

Exploration of Hafnium(IV)-Oxolane in Sustainable Chemical Processes and Materials Science Foundations

The application of hafnium(IV)-oxolane and its derivatives in sustainable chemical processes and materials science is a rapidly growing area of interest. The unique properties of hafnium, such as its high oxophilicity and stability, make it an attractive candidate for a range of applications.

In sustainable chemistry, hafnium(IV) chloride has been shown to be an efficient catalyst for reactions like the acetalization of carbonyl compounds under microwave heating, offering high yields and short reaction times. nih.gov It is also a precursor for catalysts used in the Ziegler-Natta polymerization of alkenes. wikipedia.org Hafnium-based catalysts are being explored for the epoxidation of alkenes using molecular oxygen as the oxidant, a greener alternative to traditional methods. researchgate.net Furthermore, hafnium(IV)-bishydroxamic acid complexes have shown high enantioselectivity in the epoxidation of homoallylic and bishomoallylic alcohols. acs.org

In materials science, hafnium(IV) complexes are fundamental building blocks for creating advanced materials. Hafnium-based metal-organic frameworks (MOFs) exhibit remarkable chemical, thermal, and mechanical stability, making them suitable for applications in catalysis and gas separation. sci-hub.se The compound is also used in the manufacture of light bulb filaments and control rods in nuclear reactors. fishersci.ca The development of new hafnium complexes, such as those with porphyrin or imidazolin-2-iminato ligands, provides opportunities to construct hierarchically structured materials with tailored properties. nih.govmdpi.com The exploration of hafnium(IV)-oxolane in these areas is laying the foundation for the development of new sustainable technologies and advanced materials.

Q & A

Q. How can researchers address inconsistencies in reported catalytic efficiencies of this compound?

- Methodological Answer : Conduct meta-analyses of published data, adjusting for variables like substrate ratios and reaction scales. Use kinetic modeling (e.g., Arrhenius plots) to compare activation energies. Collaborate with computational chemists to identify mechanistic outliers .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.